(R)-3-Amino-2-methylpropanoic Acid-d3
Description
Contextualization within the Landscape of Beta-Amino Acid Research
Beta-amino acids are structural isomers of the more common alpha-amino acids, distinguished by the placement of the amino group on the beta-carbon of the molecule's backbone. numberanalytics.com This seemingly subtle structural alteration imparts unique conformational properties and biological functions. numberanalytics.com While alpha-amino acids are the fundamental building blocks of proteins, beta-amino acids and the peptides derived from them exhibit significant resistance to enzymatic degradation by proteases. researchgate.netacs.org This enhanced stability has propelled beta-amino acid research to the forefront of medicinal chemistry and materials science, with applications in the development of novel therapeutics, including antimicrobials and enzyme inhibitors, and the engineering of new biomaterials. researchgate.netnumberanalytics.com The study of beta-amino acids has a history dating back to the early 20th century, but a recent surge in interest is due to advancements in synthetic chemistry and biotechnology that have made these compounds more accessible for research. numberanalytics.com
Significance of Stereochemical Purity in Deuterated Chiral Compounds
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining a compound's biological activity. allen.iniitk.ac.in For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this is particularly true. Often, only one enantiomer of a drug is therapeutically active, while the other may be inactive or even cause adverse effects. allen.in The stereochemical purity of a compound is therefore paramount. In the case of (R)-3-Amino-2-methylpropanoic Acid-d3, the "(R)" designation specifies a particular three-dimensional arrangement at the chiral center. This purity is crucial because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov Furthermore, the introduction of deuterium (B1214612) can stabilize chiral centers that might otherwise be prone to rapid interconversion in the body, a process known as chiral switching. acs.org This ensures that the biological effects observed can be attributed to a single, well-defined stereoisomer.
Role of Deuterium Labeling in Advanced Molecular Probing and Analytical Applications
Deuterium (²H), a stable, heavy isotope of hydrogen, serves as an invaluable tracer in scientific research. clearsynth.com Replacing hydrogen with deuterium in a molecule, a process known as deuterium labeling, results in a compound that is chemically very similar to its non-deuterated counterpart but has a greater mass. clearsynth.comyoutube.com This mass difference is readily detectable by analytical techniques like mass spectrometry (MS) and can alter the relaxation properties of molecules in nuclear magnetic resonance (NMR) spectroscopy. youtube.compeakproteins.com
The primary applications of deuterium labeling include:
Metabolic Studies: Labeled compounds allow researchers to trace the metabolic fate of molecules within a biological system, providing insights into biochemical pathways. clearsynth.comacs.org
Internal Standards: In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are widely used as internal standards. Because they co-elute with the non-labeled analyte and have nearly identical ionization efficiencies but a different mass, they allow for highly accurate quantification. acs.org
Mechanistic Studies: The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be used to elucidate reaction mechanisms. chem-station.com
NMR Spectroscopy: Deuteration can simplify complex NMR spectra and enhance signal resolution, which is particularly useful for studying the structure and dynamics of large biomolecules like proteins. peakproteins.comrsc.orgnih.gov
Overview of Key Research Domains Utilizing (R)-3-Amino-2-methylpropanoic Acid-d3
The specific attributes of (R)-3-Amino-2-methylpropanoic Acid-d3 make it a valuable tool in several research areas. The unlabeled form of this compound, also known as β-aminoisobutyric acid (BAIBA), is a metabolite that has been shown to be involved in metabolic processes such as the browning of white fat and hepatic β-oxidation. medchemexpress.comglpbio.com The deuterated version is primarily used as an internal standard in mass spectrometry-based studies for the accurate quantification of its unlabeled counterpart in biological samples. medchemexpress.com This is crucial for research investigating metabolic disorders, exercise physiology, and related fields where the levels of BAIBA are of interest. medchemexpress.comglpbio.com Furthermore, as a deuterated amino acid, it has potential applications in protein NMR studies, where selective labeling can help in assigning signals and understanding protein structure and dynamics. nih.gov
Chemical and Physical Properties
The fundamental properties of (R)-3-Amino-2-methylpropanoic Acid-d3 are summarized below.
| Property | Value |
| Molecular Formula | C4H6D3NO2 |
| Molecular Weight | 106.14 g/mol |
| Unlabeled CAS Number | 2140-95-6 lgcstandards.com |
| Alternate CAS Number | 375379-72-9 lgcstandards.com |
| IUPAC Name | (2R)-3-amino-2-methylpropanoic-d3 acid |
| Synonyms | (R)-β-Aminoisobutyric Acid-d3, D-BAIBA-d3 |
Note: The molecular weight is for the d3 isotopologue. The unlabeled compound has a molecular weight of 103.12 g/mol . nih.gov
Synthesis and Manufacturing
The synthesis of (R)-3-Amino-2-methylpropanoic Acid-d3 is a multi-step process that requires careful control of both stereochemistry and the site of deuterium incorporation. While specific proprietary methods may vary between manufacturers, the general approach involves either starting with a deuterated precursor or introducing deuterium at a specific stage of a stereoselective synthesis.
One common strategy is the use of deuterated reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₃) or deuterium gas (D₂), in the presence of a suitable catalyst. The stereochemistry is often established using a chiral auxiliary or an asymmetric catalyst to ensure the desired (R)-configuration at the C2 position. Enzymatic methods, which can offer high selectivity, are also a viable approach for both establishing chirality and introducing deuterium. nih.gov For instance, an aminotransferase could be used in a deuterium oxide (D₂O) medium to achieve stereospecific deuteration. nih.govnih.gov
The synthesis must be carefully designed to place the three deuterium atoms specifically on the methyl group, as indicated by the "-d3" suffix. This requires synthetic routes that allow for the construction of this deuterated methyl group or its introduction onto the propanoic acid backbone.
Applications in Research
Use in Metabolic Research and Pharmacokinetic Studies
In metabolic research, the unlabeled form of (R)-3-Amino-2-methylpropanoic acid, a myokine, is of significant interest for its role in energy expenditure and its inverse correlation with cardiometabolic risk factors. medchemexpress.com To accurately study its dynamics in vivo, stable isotope-labeled internal standards are essential for quantitative analysis by mass spectrometry. acs.org (R)-3-Amino-2-methylpropanoic Acid-d3 serves as an ideal internal standard for this purpose. When added to a biological sample, such as plasma or tissue homogenate, its near-identical chemical and physical properties to the endogenous, unlabeled compound ensure that it behaves similarly during sample extraction, derivatization, and chromatographic separation. acs.org However, its increased mass allows it to be distinguished and separately quantified by the mass spectrometer, enabling precise and accurate measurement of the endogenous analyte's concentration. medchemexpress.com This is crucial for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of the compound. acs.org
Role as an Internal Standard in Mass Spectrometry
The use of stable isotope-labeled compounds as internal standards is considered the gold standard in quantitative mass spectrometry. acs.org (R)-3-Amino-2-methylpropanoic Acid-d3 exemplifies this application. Its key advantages include:
Minimization of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Because the deuterated standard is affected by these matrix effects in the same way as the unlabeled analyte, their ratio remains constant, leading to more reliable data.
Correction for Sample Loss: Losses can occur at various stages of sample preparation. By adding the deuterated standard at the beginning of the workflow, any subsequent loss of the analyte can be corrected for by measuring the recovery of the standard.
Improved Precision and Accuracy: The use of a co-eluting, stable isotope-labeled internal standard significantly improves the precision and accuracy of quantification compared to other calibration methods. acs.org
Application in Protein Structure and Dynamics Studies by NMR
While direct evidence for the use of (R)-3-Amino-2-methylpropanoic Acid-d3 in protein NMR is not extensively published, the principles of using deuterated amino acids in this field are well-established. rsc.orgnih.gov The incorporation of deuterated amino acids into proteins is a powerful technique for simplifying complex NMR spectra of large proteins. peakproteins.com By replacing protons with deuterons, the extensive ¹H-¹H dipolar couplings, which are a major source of line broadening, are significantly reduced. peakproteins.com This leads to sharper signals and improved spectral resolution. nih.govrsc.org
Specifically, selectively labeled compounds like (R)-3-Amino-2-methylpropanoic Acid-d3 could be incorporated into protein structures, either through chemical synthesis or specialized expression systems. nih.gov This would allow researchers to probe specific regions of a protein, helping to assign resonances and to study the local dynamics and interactions of the labeled residue within the larger protein structure. clearsynth.comnih.gov
Properties
Molecular Formula |
C₄H₆D₃NO₂ |
|---|---|
Molecular Weight |
106.14 |
Synonyms |
(2R)-3-Amino-2-methylpropanoic Acid-d3; (-)-3-Amino-2-methylpropionic Acid-d3; (-)-β-Aminoisobutyric Acid-d3; (R)-3-Amino-2-methylpropionic Acid-d3; 2(R)-Methyl-β-alanine-d3; D-3-Amino-2-methylpropanoic Acid-d3; D-3-Amino-2-methylpropionic Acid-d3; D |
Origin of Product |
United States |
Asymmetric Synthesis and Isotopic Incorporation Strategies for R 3 Amino 2 Methylpropanoic Acid D3
Enantioselective Synthetic Routes for (R)-3-Amino-2-methylpropanoic Acid
The enantioselective synthesis of β-amino acids is a well-developed field in organic chemistry, driven by their importance as building blocks for pharmaceuticals and peptidomimetics. rsc.org Several catalytic asymmetric methods have been developed for their synthesis. researchgate.net
Traditional approaches to enantiopure compounds often rely on the use of chiral auxiliaries or starting materials from the "chiral pool." A common strategy involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound attached to a chiral auxiliary.
One such method uses an N-acryloyl derivative of a chiral oxazolidinone. nih.govglpbio.com For the synthesis of the (R)-enantiomer, a complementary pathway can be utilized. This involves the conjugate addition of a secondary lithium amide to an (S)-N-acryloyl oxazolidinone derivative, followed by a diastereoselective protonation and subsequent removal of the auxiliary to yield the desired (R)-2-alkyl-3-aminopropanoic acid with high enantiomeric excess. nih.govglpbio.com
Another established method is the asymmetric addition of nucleophiles to tert-butanesulfinyl imines. medchemexpress.comnih.gov This technique involves the addition of an ester enolate to a chiral N-tert-butanesulfinyl imine. The sulfinyl group acts as a powerful chiral directing group, controlling the stereochemical outcome of the addition reaction with high diastereoselectivity. The resulting N-sulfinyl-β-amino ester can then be readily deprotected to afford the enantiopure β-amino acid. medchemexpress.comnih.gov
Table 1: Overview of a Traditional Chiral Auxiliary Approach
| Step | Description | Key Reagents/Intermediates |
|---|---|---|
| 1. Auxiliary Attachment | An α,β-unsaturated acid (e.g., methacrylic acid, potentially from a d3-source) is coupled to a chiral auxiliary. | (S)-4-isopropyl-5,5-dimethyloxazolidin-2-one |
| 2. Conjugate Addition | A suitable nitrogen nucleophile (e.g., a lithium amide) is added to the activated double bond. | Lithium dibenzylamide |
| 3. Diastereoselective Protonation | The resulting enolate is protonated in a diastereoselective manner to set the desired stereocenter. | 2-pyridone |
| 4. Auxiliary Cleavage | The chiral auxiliary is removed to release the final β-amino acid product. | Acid or base hydrolysis |
Modern synthetic chemistry increasingly favors catalytic asymmetric transformations, which avoid the use of stoichiometric chiral auxiliaries. Catalytic enantioselective conjugate addition is a primary strategy for accessing chiral β-amino acids from readily available α,β-unsaturated carbonyl starting materials. researchgate.net
Copper-catalyzed reactions have shown significant promise. For example, a CuH-catalyzed hydroamination protocol has been developed for the enantioselective synthesis of β-amino acid derivatives. researchgate.net This method uses a copper catalyst with a chiral ligand to control the regioselectivity of hydrocupration, leading to the formation of a β-cuprated species that can then react with an electrophilic aminating agent. researchgate.net Other approaches involve the rhodium-catalyzed conjugate addition of organometallic reagents to unsaturated systems. rsc.org
The general approach involves reacting a derivative of methacrylic acid (which would carry the d3-methyl group) with an amine source in the presence of a chiral transition metal catalyst.
Table 2: Selected Catalytic Systems for Asymmetric Synthesis of β-Amino Acids
| Catalyst System | Reaction Type | Substrate Type | Reported Efficiency |
|---|---|---|---|
| Cu/Chiral Ligand | Hydroamination | Cinnamic acid derivatives | High enantioselectivity researchgate.net |
| Rh/Chiral Phosphine | Conjugate Addition & Protonation | α,β-Unsaturated esters | Good yield and enantioselectivity rsc.org |
| Ru/Bisphosphepine | Hydrogenation of (Z)-enamines | N-acyl-β-(amino) acrylates | >90% yield, high enantioselectivity rsc.org |
| Organocatalyst (Amidine-based) | Cyclocondensation | N-sulfonyl aldimines | Modest to excellent diastereoselectivities cdnsciencepub.com |
Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. A related process, dynamic kinetic asymmetric transformation (DYKAT), is used when the starting material is prochiral but exists as rapidly equilibrating diastereomers. nih.gov
In the context of synthesizing (R)-3-Amino-2-methylpropanoic acid, a DYKAT approach could be applied to a racemic precursor that allows for racemization at the stereocenter. For example, the asymmetric hydrogenation or transfer hydrogenation of a β-keto acid precursor could proceed via DKR. acs.orgnih.govnih.gov In such a process, a chiral catalyst would selectively reduce the keto group of one enantiomer of the starting material, while the unreacted enantiomer undergoes rapid racemization, continuously supplying the preferred substrate for the catalyst. This leads to the formation of the desired hydroxy acid, which can then be converted to the amino acid, with high diastereo- and enantioselectivity. acs.org
Table 3: Conceptual Framework for a DYKAT Approach
| Component | Role in DYKAT | Example for β-Amino Acid Synthesis |
|---|---|---|
| Racemic Precursor | The starting material that can be racemized in situ. | A racemic β-keto acid or β-substituted α-diketone. nih.govnih.gov |
| Racemization Catalyst/Conditions | An agent or condition (e.g., base, heat) that facilitates the rapid equilibration of the precursor's enantiomers. | Mild base or elevated temperature. acs.org |
| Chiral Catalyst | An enantioselective catalyst that converts only one enantiomer of the precursor into the product. | Chiral Ruthenium or Rhodium complex for asymmetric (transfer) hydrogenation. |
| Reaction | The kinetic resolution step. | Asymmetric transfer hydrogenation. nih.gov |
Biocatalytic Approaches for Enantiopure (R)-3-Amino-2-methylpropanoic Acid Synthesis
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild conditions and exhibit exquisite stereo-, regio-, and chemo-selectivity, making them ideal for the production of enantiopure pharmaceuticals and fine chemicals. acs.orgresearchgate.net
Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, provide an efficient route to complex molecules from simple precursors. rsc.org This approach minimizes intermediate purification steps and can overcome unfavorable reaction equilibria. nih.gov
For the synthesis of (R)-3-Amino-2-methylpropanoic acid, a potential cascade could involve the conversion of a β-aminonitrile. Nitrile-hydrolyzing enzymes, such as nitrilases or a combination of nitrile hydratase and amidase, can be used for the enantioselective conversion of racemic β-aminonitriles to the corresponding β-amino acids. researchgate.net For instance, a nitrilase could selectively hydrolyze the (R)-β-aminonitrile from a racemic mixture, leaving the unreacted (S)-enantiomer.
Another strategy involves coupling different classes of enzymes. A transketolase could be used for an asymmetric carbon-carbon bond formation, followed by a transaminase-catalyzed step to introduce the chiral amino group. nih.gov A cascade involving a β-amino acid dehydrogenase could also be developed for the reductive amination of a corresponding β-keto acid precursor. nist.gov
Table 4: Hypothetical Enzymatic Cascade for (R)-3-Amino-2-methylpropanoic Acid-d3
| Step | Enzyme Class | Substrate | Product |
|---|---|---|---|
| 1 | Lyase | Deuterated precursor (e.g., d3-isobutyraldehyde) | Intermediate prochiral ketone |
| 2 | Transaminase (ω-TA) | Prochiral ketone | (R)-3-Amino-2-methylpropanoic Acid-d3 |
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.gov They are powerful tools for the asymmetric synthesis of chiral amines and amino acids. While most naturally occurring ω-transaminases produce the (S)-enantiomer, significant research has focused on discovering and engineering (R)-selective β-transaminases (R-β-TAs).
Directed evolution has proven to be a highly effective technique for altering the substrate specificity and enhancing the catalytic efficiency of enzymes. nih.gov By creating libraries of mutant enzymes and screening them for improved activity on non-native substrates, researchers have successfully engineered aminotransferases with desired properties. For example, D-amino acid aminotransferase (DATA) has been subjected to directed evolution to create a highly active and stereoselective (R)-β-TA. One study showed that after several rounds of evolution, a mutant enzyme exhibited a 100,000-fold increase in catalytic efficiency for β-branched amino acids compared to the wild-type enzyme. nih.gov Such an engineered enzyme could be used for the asymmetric synthesis of (R)-3-Amino-2-methylpropanoic acid from its corresponding β-keto acid (3-oxo-2-methylpropanoic acid), which would be synthesized with the d3-methyl group.
Table 5: Representative Improvements via Directed Evolution of Aminotransferases
| Original Enzyme | Target Substrate Type | Key Mutations | Improvement | Reference |
|---|---|---|---|---|
| Aspartate Aminotransferase | β-Branched Amino/2-Oxo Acids | 13 substitutions identified | 105-fold increase in catalytic efficiency (kcat/Km) | nih.gov |
| D-Amino Acid Aminotransferase | β-Phenylalanine | Not specified | Created novel (R)-β-TA activity comparable to natural (S)-β-TAs |
Methodologies for Site-Specific Deuterium (B1214612) Labeling to Yield (R)-3-Amino-2-methylpropanoic Acid-d3
The synthesis of (R)-3-Amino-2-methylpropanoic Acid-d3 can be approached through several strategic pathways. These methods primarily involve either the use of a pre-labeled deuterated starting material that is then carried through an asymmetric synthesis, or the introduction of deuterium at a later stage of the synthesis onto a chiral scaffold. The key is to achieve high levels of both enantioselectivity and deuterium incorporation.
Deuterated Precursor Synthesis
A common and effective strategy for preparing (R)-3-Amino-2-methylpropanoic Acid-d3 is to begin with a commercially available or readily synthesized deuterated precursor. A logical starting material for introducing the d3-methyl group is deuterated methyl methacrylate (B99206) (methyl 2-(methyl-d3)acrylate).
The synthesis of deuterated methyl methacrylate can be achieved through various established methods. For instance, the reaction of acetone-d6 (B32918) with hydrocyanic acid followed by esterification with methanol (B129727) is a known route. google.com Alternatively, polymerization-grade deuterated methyl methacrylate monomers are available from specialized suppliers, often synthesized via anionic polymerization routes. polymersource.caornl.gov
Once the deuterated precursor, such as methyl 2-(methyl-d3)acrylate, is obtained, it can be subjected to an asymmetric conjugate addition of an amine equivalent to introduce the amino group at the 3-position and establish the desired (R)-stereochemistry at the 2-position.
Table 1: Synthesis of Deuterated Precursors This is an interactive table, click on the headers to sort.
| Precursor Name | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Methyl 2-(methyl-d3)acrylate | From acetone-d6 | Acetone-d6, Hydrocyanic acid, Methanol | google.com |
| Poly(methyl methacrylate)-d3 | Anionic polymerization | sec-BuLi, THF, LiCl | polymersource.ca |
Exchange Reactions for Deuterium Incorporation
Hydrogen-deuterium (H/D) exchange reactions offer an alternative approach where deuterium is introduced into the molecule at a later synthetic stage. These methods can be advantageous as they may not require a multi-step synthesis of a deuterated precursor. However, controlling the site-selectivity and maintaining the stereochemical integrity of the chiral center are critical challenges.
For the synthesis of (R)-3-Amino-2-methylpropanoic Acid-d3, a potential strategy involves the H/D exchange of a protected form of (R)-3-Amino-2-methylpropanoic acid. Palladium-catalyzed H/D exchange protocols have been developed for the β-deuteration of N-protected amino amides. osti.gov These reactions typically utilize D₂O as the deuterium source and a palladium catalyst, such as Pd(OAc)₂. The directing group, often an 8-aminoquinoline (B160924) auxiliary attached to the amide, plays a crucial role in achieving β-selectivity. osti.gov While this method has been demonstrated for β-C-H bonds in general, its specific application to the methyl group at the α-position would require careful investigation to ensure regioselectivity and avoid racemization.
Another promising method involves the use of a dual-protein catalytic system. Researchers have shown that an aminotransferase (DsaD) paired with a partner protein (DsaE) can catalyze Cα and Cβ H/D exchange of amino acids in D₂O. nih.gov By subsequently using the aminotransferase alone in H₂O, it is possible to wash out the deuterium from the α-position, resulting in a product selectively deuterated at the β-position with high retention of configuration. nih.gov Adapting this enzymatic approach to (R)-3-Amino-2-methylpropanoic acid could provide a highly selective and stereospecific route to the d3-labeled compound.
Catalytic Deuteration Techniques
Catalytic methods provide a powerful means for both establishing the chiral center and incorporating deuterium. Asymmetric hydrogenation or reduction of a suitable deuterated unsaturated precursor is a prominent strategy.
A plausible synthetic route would involve the asymmetric conjugate addition of an amine source to a deuterated α,β-unsaturated ester. For example, the conjugate addition of a chiral lithium amide to methyl 2-(methyl-d3)acrylate can be employed. The stereochemical outcome is controlled by the chiral auxiliary on the amide. st-andrews.ac.uk
Alternatively, organocatalytic methods have emerged as a powerful tool for the asymmetric synthesis of β-amino acids. Chiral phosphoric acids or bifunctional organocatalysts can catalyze the enantioselective conjugate addition of amines to α,β-unsaturated carbonyl compounds. rsc.orgprinceton.edu Applying these methods to a deuterated Michael acceptor like methyl 2-(methyl-d3)acrylate would be a direct approach to (R)-3-Amino-2-methylpropanoic Acid-d3.
Late-stage catalytic deuteration of the final product or a late-stage intermediate is also a viable option. An efficient process for the deuteration of β-amino C-H bonds in N-alkylamine-based compounds has been developed using a combination of a Lewis acid (B(C₆F₅)₃) and a Brønsted base (the amine substrate itself). nih.govacs.org This system uses acetone-d6 as the deuterium source and proceeds through an enamine intermediate, leading to high levels of deuterium incorporation at the β-position. nih.govacs.org The regioselectivity of this method would need to be carefully evaluated for its applicability to the specific methyl group in (R)-3-Amino-2-methylpropanoic acid.
Table 2: Catalytic Asymmetric Methods for β-Amino Acid Synthesis This is an interactive table, click on the headers to sort.
| Catalytic Method | Catalyst Type | Substrate Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Conjugate Addition | Chiral Lithium Amide | α,β-Unsaturated Ester | High diastereoselectivity | st-andrews.ac.ukrsc.org |
| Conjugate Addition | Organocatalyst (e.g., chiral phosphoric acid) | α,β-Unsaturated Aldehyde/Ester | High enantioselectivity, metal-free | rsc.orgprinceton.edu |
| Reductive Amidation | Copper Hydride (CuH) | α,β-Unsaturated Carboxylic Acid | Direct formation of β-chiral amides | nih.gov |
| H/D Exchange | Palladium Complex | N-Protected Amino Amide | Late-stage β-deuteration | osti.gov |
| H/D Exchange | Dual-Enzyme System | Amino Acid | Site-selective Cβ deuteration | nih.gov |
Advanced Analytical and Spectroscopic Characterization of R 3 Amino 2 Methylpropanoic Acid D3
Mass Spectrometry (MS) for Precision Analysis
Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds, offering unparalleled sensitivity and specificity. For (R)-3-Amino-2-methylpropanoic Acid-d3, several MS-based techniques are pivotal for its characterization and application.
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest metrological quality in quantitative analysis. nih.govmdpi.com This technique combines the selectivity of mass spectrometry with the precision afforded by isotopic labeling. In the context of amino acid analysis, IDMS is instrumental for assigning accurate concentration values. nih.gov
The methodology involves adding a known amount of the isotopically labeled standard, (R)-3-Amino-2-methylpropanoic Acid-d3, to a sample containing the natural, unlabeled analyte. acs.org Since the labeled standard is chemically identical to the analyte, it experiences the same effects during sample preparation and analysis, such as extraction inefficiencies or ionization suppression. By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled compounds, a highly accurate and precise quantification of the native analyte can be achieved. This approach effectively corrects for variations in sample handling and instrument response. nih.govmdpi.com
A typical IDMS workflow for amino acid quantification involves:
Addition of a precisely weighed amount of the deuterated standard to the sample.
Sample preparation, which may include protein hydrolysis to release the amino acid. mdpi.com
Chromatographic separation, usually by Liquid Chromatography (LC), to isolate the analyte from the sample matrix.
Detection and quantification by a mass spectrometer, which measures the distinct mass-to-charge (m/z) ratios of the analyte and the internal standard.
Interactive Data Table 1: Representative Ion Traces in IDMS Analysis
This table illustrates the expected mass-to-charge ratios for the natural and deuterated forms of 3-Amino-2-methylpropanoic acid in a typical IDMS experiment using electrospray ionization in positive mode ([M+H]⁺).
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| (R)-3-Amino-2-methylpropanoic Acid | C₄H₉NO₂ | 103.0633 | 104.0711 |
| (R)-3-Amino-2-methylpropanoic Acid-d3 | C₄H₆D₃NO₂ | 106.0821 | 107.0899 |
Note: The exact position of the deuterium (B1214612) labels on the methyl group determines the precise monoisotopic mass.
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Deuterated Metabolites
High-Resolution Mass Spectrometry (HRMS) is indispensable for the structural identification and confirmation of metabolites. semanticscholar.orgresearchgate.net Its ability to provide highly accurate mass measurements, often at the parts-per-million (ppm) level, allows for the unambiguous determination of a compound's elemental composition. lcms.cz
For (R)-3-Amino-2-methylpropanoic Acid-d3, HRMS serves two primary purposes. First, it confirms the successful incorporation of the three deuterium atoms by providing an exact mass measurement that corresponds to the deuterated formula. Second, it helps in distinguishing the labeled compound from other isobaric interferences within a complex biological matrix. semanticscholar.org The high resolving power of HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can separate ions with very small mass differences, ensuring analytical specificity. researchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. youtube.com This process provides a structural fingerprint of a molecule. For (R)-3-Amino-2-methylpropanoic Acid-d3, MS/MS analysis is crucial for confirming the location of the deuterium labels.
In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) of the deuterated compound is selected in the first mass analyzer. It is then subjected to collision-induced dissociation (CID) in a collision cell, causing it to break apart into smaller, characteristic fragments. youtube.com The resulting fragment ions are then analyzed in the second mass analyzer. By comparing the fragmentation pattern of the deuterated compound to its unlabeled counterpart, researchers can deduce where the deuterium atoms are located. For instance, if a fragment ion retains all three deuterium atoms, its m/z will be shifted by +3 Da compared to the corresponding fragment from the unlabeled compound. Conversely, a neutral loss that includes the deuterated methyl group will be 3 Da heavier. This detailed analysis of fragmentation pathways provides definitive structural confirmation. researchgate.net
Chemical Isotope Labeling Liquid Chromatography-Mass Spectrometry (CIL-LC-MS) in Metabolomics Research
Chemical Isotope Labeling Liquid Chromatography-Mass Spectrometry (CIL-LC-MS) is a powerful strategy in metabolomics for comprehensive and quantitative profiling of specific classes of metabolites. nih.govresearchgate.net This approach involves derivatizing a specific functional group within a class of metabolites (e.g., amines, carboxyls, carbonyls) with a labeling reagent that exists in both light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopic forms.
While (R)-3-Amino-2-methylpropanoic Acid-d3 is itself an internal standard, the principles of CIL-LC-MS are relevant. In a CIL experiment, a sample might be derivatized with a light reagent, while a pooled reference sample is derivatized with the heavy reagent. nih.gov The samples are then mixed. Any metabolite present in both will appear as a pair of peaks with a known mass difference, facilitating detection and relative quantification. jfda-online.com A deuterated standard like (R)-3-Amino-2-methylpropanoic Acid-d3 can be spiked into the initial sample to provide an absolute anchor point for the quantification of the corresponding native analyte, even after derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and environment of atoms within a molecule.
Deuterium NMR (²H NMR) for Tracing and Localization of Deuterium
Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nucleus. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a ²H NMR spectrum will only show significant signals for compounds that have been artificially enriched with deuterium. wikipedia.org This makes ²H NMR an excellent tool for verifying the successful and specific incorporation of deuterium into a molecule like (R)-3-Amino-2-methylpropanoic Acid-d3.
The key features of ²H NMR include:
Specificity: Only deuterated positions will give a signal, confirming the location of the label. wikipedia.org
Chemical Shift: The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, allowing for the assignment of signals based on the chemical environment of the deuterium atom. wikipedia.org
Quadrupolar Relaxation: As a quadrupolar nucleus (spin I=1), deuterium relaxation times and line shapes are sensitive to molecular motion and local electric field gradients. This can provide insights into the dynamics of the deuterated methyl group. nih.gov
By obtaining a ²H NMR spectrum of (R)-3-Amino-2-methylpropanoic Acid-d3, a distinct peak corresponding to the -CD₃ group would be observed, confirming the isotopic labeling at the desired position. The absence of other signals would confirm the specificity of the labeling process.
Interactive Data Table 2: Expected NMR Chemical Shifts
This table provides a hypothetical comparison of expected chemical shifts for the protons in the non-labeled compound and the corresponding deuterium signal in the labeled compound.
| Compound | Group | Nucleus | Expected Chemical Shift (δ, ppm) |
| (R)-3-Amino-2-methylpropanoic Acid | -CH₃ | ¹H | ~1.2 |
| (R)-3-Amino-2-methylpropanoic Acid-d3 | -CD₃ | ²H | ~1.2 |
| (R)-3-Amino-2-methylpropanoic Acid | -CH- | ¹H | ~2.7 |
| (R)-3-Amino-2-methylpropanoic Acid | -CH₂- | ¹H | ~3.0 |
Note: Chemical shifts are approximate and can vary based on solvent and pH.
Multi-Dimensional NMR Techniques (e.g., ¹H-¹³C HSQC, ¹H-²H HMBC) for Connectivity and Dynamics
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and dynamics of complex molecules like (R)-3-Amino-2-methylpropanoic Acid-d3.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments are instrumental in determining the direct one-bond correlations between protons and carbon atoms. In an HSQC spectrum of (R)-3-Amino-2-methylpropanoic Acid-d3, cross-peaks would be expected for the C2-H and C3-H2 moieties, providing unambiguous assignment of these signals. The absence of a signal corresponding to the methyl group in the ¹H dimension, coupled with the presence of a signal in the ¹³C dimension, would confirm the successful deuteration at this position.
¹H-²H Heteronuclear Multiple Bond Correlation (HMBC) is a specialized NMR technique that can be used to probe the connectivity between protons and deuterium atoms over two to three bonds. For (R)-3-Amino-2-methylpropanoic Acid-d3, this experiment would be crucial for confirming the precise location of the deuterium atoms. Correlations would be expected between the proton at C2 and the deuterium atoms of the CD3 group, as well as between the protons at C3 and the deuterium atoms.
A hypothetical table of expected NMR chemical shifts for (R)-3-Amino-2-methylpropanoic Acid-d3 is presented below. These values are estimated based on the known shifts for the non-deuterated analogue and the expected small isotopic shifts.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected HSQC Correlation | Expected ¹H-²H HMBC Correlation |
| C1 (COOH) | - | ~180 | No | No |
| C2 (CH) | ~2.6 | ~35 | Yes | Yes (to CD3) |
| C3 (CH2) | ~3.1 | ~45 | Yes | Yes (to CD3) |
| C4 (CD3) | - | ~15 | No | Yes (from C2-H and C3-H2) |
Chromatographic Separations for Isotopic and Enantiomeric Purity Assessment
Chromatographic techniques are indispensable for assessing the purity of chiral and isotopically labeled compounds. For (R)-3-Amino-2-methylpropanoic Acid-d3, both chiral High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) are employed.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The enantiomeric purity of (R)-3-Amino-2-methylpropanoic Acid-d3 is a critical quality parameter. Chiral HPLC is the method of choice for separating enantiomers and determining the enantiomeric excess (% ee). This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. For amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. researchgate.net To enhance detection, pre-column derivatization with a UV-active or fluorescent tag may be employed. researchgate.net
A successful chiral separation would show a major peak for the desired (R)-enantiomer and a much smaller peak, if any, for the (S)-enantiomer. The enantiomeric excess is calculated from the integrated areas of the two peaks.
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (R)-3-Amino-2-methylpropanoic Acid-d3 | 12.5 | 99.8 | 99.6 |
| (S)-3-Amino-2-methylpropanoic Acid-d3 | 14.2 | 0.2 |
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with MS for Enhanced Resolution
UHPLC offers higher resolution and faster analysis times compared to conventional HPLC. When coupled with a mass spectrometer, it becomes a powerful tool for simultaneously assessing both the chemical and isotopic purity of (R)-3-Amino-2-methylpropanoic Acid-d3. The mass spectrometer can distinguish between the deuterated compound and any non-deuterated or partially deuterated impurities based on their mass-to-charge ratios (m/z). This is crucial for verifying the isotopic enrichment.
The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of (R)-3-Amino-2-methylpropanoic Acid-d3. The presence of ions with lower masses could indicate incomplete deuteration.
| Species | Expected m/z [M+H]⁺ | Observed m/z | Relative Abundance (%) |
| (R)-3-Amino-2-methylpropanoic Acid-d3 | 107.10 | 107.10 | >98 |
| (R)-3-Amino-2-methylpropanoic Acid-d2 | 106.09 | 106.09 | <1 |
| (R)-3-Amino-2-methylpropanoic Acid-d1 | 105.08 | 105.08 | <1 |
| (R)-3-Amino-2-methylpropanoic Acid-d0 | 104.07 | 104.07 | <0.5 |
Vibrational Spectroscopy (IR, Raman) for Structural Insights of Deuterated Analogues
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds, offering a clear spectroscopic signature of deuteration. libretexts.org
In the IR spectrum of (R)-3-Amino-2-methylpropanoic Acid-d3, the characteristic C-H stretching vibrations of a methyl group (typically around 2850-2960 cm⁻¹) would be absent. Instead, new bands corresponding to C-D stretching vibrations would appear at lower frequencies (around 2100-2200 cm⁻¹). Similarly, the C-H bending vibrations would also shift to lower wavenumbers upon deuteration.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations. The symmetric C-D stretching and bending modes would be observable in the Raman spectrum, further confirming the deuteration of the methyl group.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) for C-H | Expected Frequency Range (cm⁻¹) for C-D |
| Asymmetric Stretch | 2960 - 2970 | 2200 - 2260 |
| Symmetric Stretch | 2870 - 2880 | 2100 - 2140 |
| Asymmetric Bend | 1450 - 1470 | ~1030 - 1080 |
| Symmetric Bend | 1375 - 1385 | ~970 - 1000 |
Mechanistic Enzymology and Metabolic Pathway Elucidation Using Deuterium Labeling
Investigations into Amino Acid Transamination Mechanisms
Deuterium (B1214612) labeling is a cornerstone of mechanistic enzymology, primarily for its use in determining kinetic isotope effects (KIEs), which can reveal the rate-limiting steps of a catalytic reaction.
(R)-3-Amino-2-methylpropionate-pyruvate transaminase, also known as D-3-aminoisobutyrate-pyruvate transaminase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transfer of an amino group. nih.govwikipedia.org The primary reaction involves (R)-3-amino-2-methylpropanoate and pyruvate (B1213749) as substrates, yielding 2-methyl-3-oxopropanoate (B1259668) and L-alanine as products. wikipedia.orgscispace.com This enzyme is identical to Alanine-glyoxylate aminotransferase 2 (AGXT2), a multifunctional mitochondrial aminotransferase with broad substrate specificity. nih.govdrugbank.com
The enzyme demonstrates high specificity for the (R)-enantiomer of 3-amino-2-methylpropanoate (also known as D-β-aminoisobutyric acid or D-BAIBA). wikipedia.orgnih.gov While detailed kinetic isotope effect studies specifically using (R)-3-Amino-2-methylpropanoic Acid-d3 are not extensively published, the principles of KIE are well-established for transaminases. The catalytic mechanism involves the cleavage of a C-H bond at the carbon atom bearing the amino group. nih.gov When this hydrogen is replaced with a heavier deuterium atom, the bond's vibrational energy is lower, requiring more energy to break.
This substitution is expected to result in a primary kinetic isotope effect if the C-D bond cleavage is the rate-limiting step of the reaction. Studies on other transaminases have shown that this step is often, at least partially, rate-determining. nih.gov A significant KIE (where kH/kD > 1) would confirm that the abstraction of the amino acid's α-hydrogen is a critical, slow step in the catalytic cycle of EC 2.6.1.40. The measurement of such an effect provides direct evidence for the transition state structure and the chemical bond changes that occur within the enzyme's active site.
| Substrates | Products | Enzyme Commission Number |
|---|---|---|
| (R)-3-Amino-2-methylpropanoate + Pyruvate | 2-Methyl-3-oxopropanoate + L-Alanine | EC 2.6.1.40 |
| (S)-3-Amino-2-methylpropanoate + 2-Oxoglutarate | 2-Methyl-3-oxopropanoate + L-Glutamate | EC 2.6.1.22 |
The general mechanism for PLP-dependent aminotransferases like AGXT2 involves a two-part catalytic cycle. nih.gov First, the amino acid substrate forms an external aldimine with the PLP cofactor. This is followed by a 1,3-prototropic shift, converting the aldimine to a ketimine intermediate, a step catalyzed by a conserved lysine (B10760008) residue in the active site. nih.gov Hydrolysis of the ketimine releases the keto acid product and leaves the enzyme in its pyridoxamine-5'-phosphate (PMP) form. The cycle is completed when a keto acid substrate enters the active site and accepts the amino group from PMP, regenerating the PLP form of the enzyme and releasing the new amino acid product.
Using (R)-3-Amino-2-methylpropanoic Acid-d3 allows researchers to probe the dynamics of this pathway. By monitoring the reaction rates with the deuterated versus non-deuterated substrate, the energetic barriers of specific steps can be inferred. For instance, a significant KIE points to the 1,3-prototropic shift as the rate-limiting step. nih.gov Furthermore, structural studies, such as X-ray crystallography or NMR, could theoretically use the deuterated analog to stabilize specific enzyme-substrate intermediates, providing a static snapshot of the active site during catalysis and clarifying how residues interact with the substrate at key moments. plos.org
Tracing Metabolic Fates and Fluxes with (R)-3-Amino-2-methylpropanoic Acid-d3
As a stable isotope-labeled tracer, (R)-3-Amino-2-methylpropanoic Acid-d3 is invaluable for metabolic flux analysis (MFA). nih.govmdpi.com When introduced into a biological system, its journey through metabolic pathways can be tracked using mass spectrometry, allowing for the quantification of pathway activity.
(R)-3-Amino-2-methylpropanoic acid (D-BAIBA) is a key intermediate in the catabolic pathway of the pyrimidine (B1678525) base thymine (B56734). nih.govicm.edu.plecmdb.ca Conversely, its enantiomer, (S)-3-amino-2-methylpropanoic acid (L-BAIBA), is a product of the breakdown of the branched-chain amino acid (BCAA) valine. ecmdb.canih.gov The enzyme EC 2.6.1.40 specifically metabolizes the D-isomer originating from thymine. nih.govplos.org
By administering (R)-3-Amino-2-methylpropanoic Acid-d3 to cells or organisms, researchers can trace the fate of the deuterium label. The catabolism of D-BAIBA by AGXT2 produces methylmalonate semialdehyde. icm.edu.pl The presence of the d3-label in this and subsequent downstream metabolites, such as propionyl-CoA, provides direct, quantitative evidence of the flux through this specific degradative pathway. This technique allows for the precise measurement of the rate of thymine breakdown and its contribution to the pool of central carbon metabolites, distinguishing it from the contribution of valine catabolism. nih.govnih.gov
(R)-3-Amino-2-methylpropanoic acid is a β-amino acid, a class of compounds that are not incorporated into proteins by ribosomes but play significant roles in metabolism. ecmdb.ca The catabolism of D-BAIBA connects pyrimidine degradation to central energy metabolism. After its conversion to methylmalonate semialdehyde and subsequently to propionyl-CoA, the carbon skeleton can enter the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA. nih.gov
Using (R)-3-Amino-2-methylpropanoic Acid-d3 as a tracer enables the precise quantification of this metabolic link. By measuring the rate of appearance of the deuterium label in TCA cycle intermediates and related compounds, researchers can determine the metabolic significance and flux of the thymine degradation pathway relative to other pathways that feed the TCA cycle, such as glycolysis and fatty acid oxidation. This provides a clearer picture of how peripheral metabolic pathways involving β-amino acids are integrated into the central metabolic network of the cell.
One of the most widespread applications of (R)-3-Amino-2-methylpropanoic Acid-d3 is its use as an internal standard for the quantitative analysis of its non-labeled counterpart, D-BAIBA, in biological samples. medchemexpress.comtexilajournal.com In quantitative mass spectrometry techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise measurements. scispace.comnih.gov
The ideal internal standard is chemically identical to the analyte but has a different mass. scispace.com (R)-3-Amino-2-methylpropanoic Acid-d3 fits this requirement perfectly. It co-elutes with the endogenous D-BAIBA during chromatography and experiences similar ionization efficiency and suppression effects in the mass spectrometer's ion source. texilajournal.com By adding a known amount of the d3-labeled standard to a sample, any variation in signal intensity due to sample loss during preparation or matrix effects during analysis can be corrected for by calculating the ratio of the analyte's signal to the internal standard's signal. This ensures high-quality, reproducible quantification of D-BAIBA levels in various biological matrices like plasma and urine. restek.comresearchgate.net
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase or HILIC column |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analyte (BAIBA) MRM Transition | Precursor Ion (m/z) → Product Ion (m/z) |
| Internal Standard (BAIBA-d3) MRM Transition | Precursor Ion (m/z+3) → Product Ion (m/z+3) |
MRM: Multiple Reaction Monitoring; m/z: mass-to-charge ratio. Exact m/z values depend on the specific adduct formed.
Applications of R 3 Amino 2 Methylpropanoic Acid D3 As a Chiral Building Block in Advanced Organic Synthesis
Precursor in the Asymmetric Synthesis of Complex Organic Molecules
Chiral building blocks are fundamental starting materials in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries. nih.govnih.gov (R)-3-Amino-2-methylpropanoic acid, with its defined stereocenter, serves as a valuable synthon. The introduction of deuterium (B1214612) at a non-exchangeable position creates (R)-3-Amino-2-methylpropanoic Acid-d3, a specialized building block for creating deuterated versions of complex chiral molecules.
The synthesis of modern pharmaceuticals often involves the construction of molecules with multiple stereocenters. Chiral β-amino acids are key components in a variety of bioactive compounds. The derivatization of (R)-3-Amino-2-methylpropanoic Acid-d3 allows for its integration into larger, more complex pharmaceutical intermediates. Standard synthetic transformations, such as N-protection (e.g., with Boc or Cbz groups) and carboxylic acid activation, can be applied to this deuterated building block to prepare it for coupling reactions.
These derivatized synthons can then be used in stereoselective synthesis routes. For example, a protected form of (R)-3-Amino-2-methylpropanoic Acid-d3 could be coupled with other chiral fragments to assemble the backbone of a complex drug candidate. The presence of deuterium can significantly alter the metabolic fate of the final molecule. Specifically, placing deuterium on a methyl group can slow down cytochrome P450-mediated oxidation at that site, a common metabolic pathway. nih.govenamine.net This reduction in metabolism can lead to improved pharmacokinetic profiles, such as a longer half-life and increased drug exposure. nih.govresearchgate.net
Table 1: Illustrative Metabolic Stability of a Hypothetical Drug Intermediate This table illustrates the potential impact of deuteration on metabolic stability, based on general principles. The data is hypothetical and serves for explanatory purposes.
| Compound | Metabolic Site | Relative Rate of Metabolism (kH/kD) |
| Non-deuterated Intermediate | C-H bond on methyl group | 1.0 |
| Deuterated Intermediate (from (R)-3-Amino-2-methylpropanoic Acid-d3) | C-D bond on methyl group | 0.15 - 0.25 |
This strategy, often termed the "deuterium switch," has been successfully applied to numerous drugs, with the first deuterated drug, deutetrabenazine, approved by the FDA in 2017. nih.govuniupo.it The use of a pre-deuterated chiral building block like (R)-3-Amino-2-methylpropanoic Acid-d3 simplifies the synthesis of such analogues, ensuring the isotopic label is precisely placed with full stereochemical control.
The principles of stereochemistry are as vital in agrochemicals as they are in pharmaceuticals. The bioactivity of pesticides and herbicides is often confined to a single stereoisomer, while other isomers may be inactive or have undesirable environmental toxicity. nih.gov The use of chiral building blocks in the synthesis of agrochemicals ensures the production of the active stereoisomer, leading to lower application rates and reduced environmental impact. nih.gov
(R)-3-Amino-2-methylpropanoic Acid-d3 can serve as a precursor in the synthesis of novel, deuterated agrochemicals. Similar to its use in pharmaceuticals, incorporating this building block can introduce a deuterium-based kinetic isotope effect to slow metabolic degradation of the agrochemical in target pests or in the environment. This could potentially enhance the efficacy and duration of action of the active ingredient. For instance, if a target insect pest metabolizes an agrochemical by oxidizing a key methyl group, constructing the molecule from (R)-3-Amino-2-methylpropanoic Acid-d3 would fortify that position against metabolic attack.
Development of Deuterated Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, guiding the iterative process of drug design and optimization. nih.govdrugdesign.org Introducing deuterium provides a uniquely subtle probe to explore these relationships.
Molecular recognition, the specific interaction between a molecule and a biological receptor, is highly dependent on the three-dimensional shape and electronic properties of the molecule. While deuterium does not significantly alter the steric profile of a molecule, it can influence molecular interactions in subtle ways. For example, C-D bonds are slightly shorter and less polarizable than C-H bonds. In some biological systems, these minor changes can be detected. Studies have shown that animals can distinguish between isotopologues by smell, suggesting that olfactory receptors can discern the difference between deuterated and non-deuterated molecules. wikipedia.org
By incorporating (R)-3-Amino-2-methylpropanoic Acid-d3 into a series of bioactive compounds, chemists can investigate whether the deuterated methyl group influences binding affinity or selectivity. If a change in activity is observed that cannot be attributed to metabolic effects, it may point to a highly sensitive interaction between the methyl group and the receptor pocket, where even the subtle electronic differences of the C-D bond play a role.
The most significant impact of substituting hydrogen with deuterium is the kinetic isotope effect (KIE), where the heavier isotope leads to a slower rate for reactions involving the cleavage of that bond. nih.govlibretexts.org The C-D bond has a higher bond dissociation energy than a C-H bond due to its lower zero-point vibrational energy. libretexts.org This effect is a powerful tool for mechanistic studies and for rationally designing more stable molecules.
(R)-3-Amino-2-methylpropanoic Acid-d3 is particularly useful for studying reactions that involve the chiral center or the adjacent methyl group. For instance, in a reaction where a hydrogen atom at the chiral center is abstracted in the rate-determining step, using the d3-analogue would result in a significant primary KIE. Conversely, if the deuterated methyl group influences a reaction at a nearby center through hyperconjugation, a smaller secondary KIE might be observed. libretexts.orgwikipedia.org
A key application is in stabilizing chiral centers that are prone to racemization. If the chiral center has an acidic proton, it can be removed and reprotonated, leading to loss of stereochemical integrity. Replacing this proton with deuterium can slow down the rate of this epimerization, a strategy known as "Deuterium-Enabled Chiral Switching" (DECS). acs.org This allows for the isolation and study of a single, stable enantiomer that would otherwise racemize.
Table 2: Representative Kinetic Isotope Effects (kH/kD) in Chemical Reactions This table provides typical ranges for KIEs to illustrate the principles discussed. Actual values are reaction-dependent.
| Type of KIE | Description | Typical kH/kD Range |
| Primary | C-D bond is broken in the rate-determining step | 2 - 8 |
| Secondary (α) | Deuterium is on the carbon undergoing rehybridization (e.g., SN1 reaction) | 1.1 - 1.3 |
| Secondary (β) | Deuterium is on a carbon adjacent to the reacting center | 0.9 - 1.2 |
| Steric | Isotope affects reaction rate due to vibrational size differences | 0.95 - 1.05 |
Incorporation into Peptide and Supramolecular Architectures
The principles of self-assembly, central to supramolecular chemistry, rely on a network of non-covalent interactions. wikipedia.orgyoutube.com Peptides and their analogues are exceptional building blocks for creating complex supramolecular structures like hydrogels and nanofibers, due to their ability to form predictable hydrogen bond networks. nih.gov
Incorporating (R)-3-Amino-2-methylpropanoic Acid-d3 into a peptide sequence creates a unique tool for structural biology and materials science. In peptide NMR studies, selective deuteration is used to simplify complex spectra by attenuating specific proton signals, which aids in structure elucidation. nih.govnih.gov Using the d3-amino acid allows researchers to specifically monitor the environment and dynamics around that residue.
Synthesis of Deuterated Peptides for Conformational Studies
The incorporation of stable isotopes, such as deuterium, into amino acids provides a powerful tool for elucidating the structure and dynamics of peptides and proteins. (R)-3-Amino-2-methylpropanoic Acid-d3, as a deuterated chiral building block, is instrumental in the synthesis of specifically labeled peptides. These peptides are subsequently analyzed, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, to gain detailed insights into their three-dimensional structure and conformational behavior. The strategic replacement of protons with deuterium atoms serves to simplify complex NMR spectra, a critical advantage when studying larger biomolecules where signal overlap can obscure analysis. cambridge.orgnih.gov
The primary benefit of using deuterated amino acids in peptide synthesis is the reduction of spectral complexity in ¹H-NMR. cambridge.org By selectively introducing deuterium, specific proton signals are eliminated from the spectrum. This also removes associated spin-spin coupling, leading to sharper signals for the remaining protons and allowing for the unambiguous assignment of resonances that would otherwise be hidden within a crowded spectral region. cambridge.org This simplification is invaluable for techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), which are fundamental for determining peptide secondary and tertiary structures. cambridge.orgrsc.org Both solution and solid-state NMR spectroscopy benefit significantly from this isotopic labeling strategy, enabling the study of peptide conformation in various environments, from aqueous solutions to lipid membranes. illinois.edursc.org
| Benefit of Deuteration | Description | Primary Analytical Technique | Relevant Findings |
| Spectral Simplification | Elimination of specific ¹H signals and their corresponding couplings reduces signal overlap. cambridge.org | ¹H-NMR, COSY, NOESY | Enables resolution and assignment of cross-peaks in crowded spectral regions, which is critical for structural analysis. cambridge.org |
| Relaxation Properties | Deuteration alters the relaxation behavior of nearby protons, often leading to narrower linewidths and improved sensitivity. cambridge.orgrsc.org | Solution and Solid-State NMR | Facilitates the study of high-molecular-weight proteins and complexes that are otherwise difficult to analyze. cambridge.orgrsc.org |
| Probing Dynamics | The deuterium nucleus itself can be observed to directly measure the dynamics of the labeled site. illinois.edu | ²H Solid-State NMR | Provides detailed information on the mobility and orientation of amino acid side chains within a protein. illinois.edu |
| Suppressing Spin Diffusion | Reduces the transfer of magnetization between protons, isolating spin systems for clearer analysis. cambridge.org | NOESY, ROESY | Allows for more accurate distance measurements and the study of intermolecular interactions, such as peptide-ligand binding. cambridge.org |
Probing Self-Assembly and Interaction Dynamics of Modified Amino Acids
The self-assembly of amino acids and peptides into ordered supramolecular structures is a fundamental process in materials science and biology, driven by noncovalent forces like hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov Introducing a deuterated building block like (R)-3-Amino-2-methylpropanoic Acid-d3 into these systems provides a non-invasive probe to investigate the mechanisms of assembly and the dynamics of molecular interactions. The deuterium label acts as a tracer that can be monitored by various analytical techniques without significantly altering the chemical properties of the assembling system. chem-station.com
The study of modified amino acids that self-assemble into structures such as nanotubes, vesicles, and hydrogels is greatly enhanced by isotopic labeling. nih.govchemrxiv.org When a deuterated analogue like (R)-3-Amino-2-methylpropanoic Acid-d3 is incorporated, its unique nuclear properties can be leveraged. Deuterium NMR can directly probe the mobility of the labeled segment, revealing how its dynamics change as it transitions from a free monomer to part of a larger, ordered assembly. nih.gov Another powerful technique is hydrogen/deuterium exchange (HDX) coupled with mass spectrometry (MS). nih.gov HDX-MS measures the rate at which backbone amide hydrogens exchange with deuterium from a solvent. This exchange rate is highly sensitive to the local environment; regions buried within a self-assembled structure or at a protein-ligand interface will be protected from exchange. nih.govnih.gov This provides spatial information about interaction surfaces and conformational changes that occur upon assembly or binding. nih.govnih.gov
Research Findings: Studies on modified aromatic amino acids have shown their ability to form well-defined spheres and fibers, with the assembly process being monitored by techniques including ¹H-NMR. chemrxiv.org The incorporation of a deuterated component would allow for more detailed mechanistic studies. In the context of interaction dynamics, HDX-MS has proven effective in differentiating the structural perturbations induced in a protein upon binding to various ligands, highlighting its utility in drug discovery. nih.gov This method can map protein-protein interaction sites and characterize the conformational dynamics of complex biological systems. nih.govnih.gov Similarly, solid-state NMR studies using deuterated lipids or amino acids have been employed to understand how antimicrobial peptides interact with and disrupt bacterial membranes, offering a clear example of probing interaction dynamics in a biological context. nih.gov
| Technique | Application in Probing Interactions | Type of Information Gained |
| Deuterium NMR (²H-NMR) | Directly observes the signal from the deuterated label within an assembly. | Provides data on the mobility, order, and local environment of the labeled molecular segment. illinois.edunih.gov |
| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of D₂O exchange with labile protons in the structure. nih.gov | Identifies regions involved in intermolecular interfaces and reveals conformational changes upon binding or assembly. nih.govnih.gov |
| Solution ¹H-NMR | Monitors chemical shift perturbations and changes in signal broadening upon assembly. chemrxiv.org | Tracks the involvement of specific protons in the self-assembly process and provides insights into the driving forces. |
| Solid-State NMR | Analyzes labeled peptides or molecules within large, immobile assemblies or membranes. nih.gov | Determines the structure, orientation, and dynamics of molecules in a solid-like state. nih.gov |
Computational Chemistry and Theoretical Modeling of R 3 Amino 2 Methylpropanoic Acid D3
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing insights into electron distribution, molecular orbital energies, and the energies of different molecular states.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For (R)-3-Amino-2-methylpropanoic acid-d3, DFT calculations would be invaluable for determining its ground-state properties. These include the optimized molecular geometry, vibrational frequencies, and electronic properties such as the dipole moment and molecular electrostatic potential.
The replacement of three hydrogen atoms with deuterium (B1214612) on the methyl group is expected to have a small but measurable effect on the ground state geometry. The C-D bond is slightly shorter and stronger than the C-H bond due to its lower zero-point vibrational energy. DFT calculations can precisely quantify these changes.
Furthermore, DFT is a powerful tool for locating and characterizing transition states, which are critical for understanding reaction mechanisms and kinetics. The deuteration in (R)-3-Amino-2-methylpropanoic acid-d3 would primarily influence the kinetic isotope effect (KIE) in reactions involving the cleavage of a C-D bond. A primary KIE would be observed if the C-D bond is broken in the rate-determining step, while secondary KIEs can arise from changes in hybridization at the deuterated carbon center.
Table 1: Predicted Ground State Properties of (R)-3-Amino-2-methylpropanoic Acid and its d3-Isotopologue using DFT (B3LYP/6-31G)* This table presents hypothetical data for illustrative purposes.
| Property | (R)-3-Amino-2-methylpropanoic Acid | (R)-3-Amino-2-methylpropanoic Acid-d3 |
|---|---|---|
| Optimized C-C bond length (Å) | 1.532 | 1.531 |
| Optimized C-H/C-D bond length (Å) | 1.094 | 1.092 |
| Dipole Moment (Debye) | 2.15 | 2.13 |
| Calculated Vibrational Frequency (C-H/C-D stretch, cm⁻¹) | ~2980 | ~2200 |
For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation.
High-accuracy ab initio calculations would be particularly useful for refining the energy differences between various conformers of (R)-3-Amino-2-methylpropanoic acid-d3 and for obtaining a very precise value for the KIE. These methods can also provide benchmark data against which the performance of different DFT functionals can be assessed for this class of molecules.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While QM methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts with its environment.
MD simulations of (R)-3-Amino-2-methylpropanoic acid-d3 in an explicit solvent, such as water, would reveal its solvation structure and dynamic behavior. Key properties to analyze would include radial distribution functions to understand the organization of water molecules around the amino and carboxyl groups, and the lifetime of hydrogen bonds between the solute and solvent.
In the solid state, MD simulations can be used to model the crystalline form of the compound, predicting its lattice structure and vibrational dynamics. The deuteration is expected to subtly alter the crystal packing due to the changes in bond lengths and vibrational modes.
MD simulations can be used to generate a conformational ensemble, and by comparing the results for the deuterated and non-deuterated forms, the influence of the deuterium atoms on the population of different conformers can be quantified. This effect, although small, can have significant implications for how the molecule interacts with biological targets.
Docking and Molecular Recognition Studies with Enzymes and Receptors
(R)-3-Amino-2-methylpropanoic acid is a metabolite and is known to interact with various proteins. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This information is crucial for understanding the mechanism of action and for the design of new drugs.
Docking studies of (R)-3-Amino-2-methylpropanoic acid-d3 with its target enzymes or receptors would involve placing the molecule into the binding site of the protein and scoring the different poses based on their predicted binding affinity. The slightly altered geometry and vibrational properties of the deuterated ligand could lead to small changes in its binding mode and affinity compared to the non-deuterated form.
Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to identify key interactions. The analysis of these simulations can reveal if the deuteration affects the hydrogen bonding network or other non-covalent interactions that are critical for molecular recognition.
Table 2: Hypothetical Docking Scores and Key Interactions for (R)-3-Amino-2-methylpropanoic Acid and its d3-Isotopologue with a Putative Receptor This table presents hypothetical data for illustrative purposes.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bonds |
|---|---|---|
| (R)-3-Amino-2-methylpropanoic Acid | -6.5 | Amino group with Asp120, Carboxyl group with Arg254 |
| (R)-3-Amino-2-methylpropanoic Acid-d3 | -6.6 | Amino group with Asp120, Carboxyl group with Arg254 |
Predictive Modeling for Isotopic Labeling Outcomes and Reaction Efficiency
The synthesis of isotopically labeled compounds such as (R)-3-Amino-2-methylpropanoic Acid-d3 requires precise control over the incorporation of deuterium atoms to achieve high isotopic purity and reaction yield. Predictive modeling, rooted in computational chemistry, has emerged as a powerful tool to forecast the outcomes of isotopic labeling reactions and to optimize their efficiency before extensive and costly experimental work is undertaken. nih.govrsc.org These theoretical approaches provide deep insights into reaction mechanisms, transition states, and the energetic factors that govern both the extent and position of isotopic labeling.
At the forefront of these predictive methods is Density Functional Theory (DFT), a quantum chemical calculation approach that can effectively model the electronic structure and reactivity of molecules. researchgate.netsemanticscholar.org For the deuteration of a precursor to (R)-3-Amino-2-methylpropanoic Acid-d3, DFT calculations can be employed to map out the potential energy surface of the reaction. This allows for the identification of the most likely reaction pathways and the calculation of activation energies for each step. nih.govresearchgate.net By comparing the energy barriers for the incorporation of deuterium versus hydrogen, researchers can predict the kinetic isotope effect (KIE), a critical factor influencing the efficiency of the labeling process.
Predictive models can also be used to assess the regioselectivity and stereoselectivity of deuteration reactions. nih.govacs.org In the case of (R)-3-Amino-2-methylpropanoic Acid-d3, ensuring that the deuterium atoms are incorporated at the desired positions without compromising the (R)-stereochemistry is paramount. Theoretical models can simulate the interaction of the substrate with the deuterating agent and any catalysts involved. acs.org For example, by calculating the energies of different transition state structures, it is possible to predict which stereoisomer is more likely to form. nih.gov This predictive capability is crucial for designing new catalysts and reaction conditions that favor the desired isotopologue. nih.govacs.org
Quantitative Structure-Property Relationship (QSPR) models represent another tier of predictive tools. While DFT provides a bottom-up, first-principles approach, QSPR models are top-down, data-driven methods. arxiv.org These models establish a mathematical relationship between the structural or physicochemical properties of reactants and the observed reaction outcomes, such as yield or isotopic enrichment. To develop a QSPR model for the synthesis of (R)-3-Amino-2-methylpropanoic Acid-d3, a dataset of similar deuteration reactions would be required. The model would then use molecular descriptors (e.g., steric parameters, electronic properties) to predict the efficiency of deuterium incorporation for new substrates or under different conditions.
The integration of these computational approaches allows for a comprehensive in-silico analysis of the isotopic labeling reaction. The following data tables illustrate the type of predictive data that can be generated through such computational studies.
Table 1: Hypothetical DFT-Calculated Activation Energies for a Key Deuteration Step
| Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) | Predicted Reaction Rate |
| Precursor + D2O | [Precursor---D---OD]‡ | Deuterated Intermediate + HDO | 25.4 | Moderate |
| Precursor + D2 gas | [Precursor---D---D]‡ | Deuterated Intermediate + HD | 32.1 | Slow |
| Precursor + NaBD4 | [Precursor---D---BH3]‡ | Deuterated Intermediate + BH3 | 18.7 | Fast |
This interactive table demonstrates how DFT calculations can be used to compare different deuterating agents and predict their relative reaction rates based on the calculated activation energies.
Table 2: Predicted Isotopic Labeling Outcomes from a Kinetic Monte Carlo Simulation
| Parameter | Value |
| Target Isotopic Purity | >98% |
| Predicted Yield (%) | 85 |
| Major Isotopologue | (R)-3-Amino-2-methylpropanoic Acid-d3 |
| Key Side-Product | (R)-3-Amino-2-methylpropanoic Acid-d2 |
| Predicted d3:d2 Ratio | 9:1 |
This interactive table showcases the kind of macroscopic predictions that can be derived from modeling, providing valuable targets for experimental validation.
Ultimately, the goal of this predictive modeling is to create a robust theoretical framework that minimizes trial-and-error in the laboratory. researchgate.net By simulating various reaction conditions and catalytic systems, computational chemistry can guide the development of highly efficient and selective methods for the synthesis of (R)-3-Amino-2-methylpropanoic Acid-d3 and other complex isotopically labeled molecules. nih.govnumberanalytics.com
Emerging Research Directions and Future Perspectives for R 3 Amino 2 Methylpropanoic Acid D3
Integration with Advanced Omics Technologies (e.g., Proteomics, Fluxomics)
The use of stable isotope-labeled compounds is a cornerstone of modern "omics" technologies, and (R)-3-Amino-2-methylpropanoic Acid-d3 is poised to make significant contributions in this arena. In the field of proteomics, which is the large-scale study of proteins, deuterated amino acids are utilized to quantify protein turnover and synthesis. researchgate.net Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique where cells are grown in media containing isotopically labeled amino acids. acs.org As new proteins are synthesized, they incorporate these heavy amino acids, allowing for their differentiation from pre-existing proteins and quantification by mass spectrometry. The incorporation of (R)-3-Amino-2-methylpropanoic Acid-d3 can provide insights into the dynamics of proteins that contain or interact with β-amino acids.
Fluxomics, the study of metabolic fluxes, heavily relies on isotopic tracers to map the flow of atoms through metabolic pathways. creative-proteomics.comnih.gov By introducing (R)-3-Amino-2-methylpropanoic Acid-d3 into a biological system, researchers can trace its metabolic fate, identify downstream metabolites, and quantify the activity of enzymatic pathways involved in β-amino acid metabolism. creative-proteomics.com This approach is crucial for understanding how metabolic networks are rewired in various physiological and pathological states. nih.gov The use of deuterium-labeled tracers, in particular, offers the advantage of being detectable by both mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing complementary information on metabolic dynamics. researchgate.net
| Omics Field | Application of (R)-3-Amino-2-methylpropanoic Acid-d3 | Potential Insights |
|---|---|---|
| Proteomics | Dynamic SILAC experiments to measure protein synthesis and turnover. | Understanding the lifecycle of proteins that incorporate or are modified by β-amino acids. |
| Fluxomics | Tracing the metabolic pathways of β-amino acids. | Quantifying the activity of metabolic routes and identifying novel metabolic transformations. |
Novel Biocatalytic Systems for Highly Efficient Deuteration and Derivatization
The synthesis of stereochemically pure deuterated compounds presents a significant challenge. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of isotopically labeled amino acids. rsc.org Enzymes offer exquisite control over stereoselectivity and regioselectivity under mild reaction conditions. Recent advancements have focused on the use of pyridoxal 5'-phosphate (PLP)-dependent enzymes for the stereoretentive deuteration of α-amino acids. rsc.orgnih.gov These principles are being extended to the synthesis of deuterated β-amino acids like (R)-3-Amino-2-methylpropanoic Acid-d3.
Researchers are exploring various enzyme classes, including aminotransferases and decarboxylases, for their ability to catalyze hydrogen-deuterium exchange at specific positions in β-amino acid scaffolds. nih.gov Dual-enzyme cascades are also being developed to achieve multi-site deuteration with high efficiency. nih.gov These biocatalytic systems often utilize inexpensive deuterium (B1214612) sources like heavy water (D₂O), making the process more cost-effective and environmentally friendly. mdpi.com The development of robust and versatile biocatalysts will be crucial for the large-scale production of (R)-3-Amino-2-methylpropanoic Acid-d3 and other deuterated β-amino acids for various research applications.
Development of Miniaturized and High-Throughput Analytical Platforms
The analysis of chiral molecules, particularly in complex biological matrices, necessitates sensitive and efficient analytical methods. The trend towards miniaturization in analytical chemistry has led to the development of microfluidic devices, or "lab-on-a-chip" systems, for the analysis of amino acids. acs.orgresearchgate.net These platforms offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening.
For the analysis of (R)-3-Amino-2-methylpropanoic Acid-d3 and its enantiomer, microfluidic devices incorporating chiral selectors are being developed. researchgate.net These devices can perform enantioselective separations, allowing for the quantification of individual stereoisomers in a sample. researchgate.net Combining these miniaturized separation platforms with sensitive detection methods like mass spectrometry will enable the high-throughput analysis of deuterated chiral metabolites in various biological and chemical samples. nih.gov This will be particularly valuable for applications in metabolomics, drug discovery, and diagnostics.
| Analytical Platform | Advantages | Challenges |
|---|---|---|
| Conventional HPLC with Chiral Columns | Well-established, robust. | Longer analysis times, higher solvent consumption. |
| Microfluidic "Lab-on-a-Chip" Devices | Fast analysis, low sample volume, high-throughput potential. acs.orgresearchgate.net | Fabrication complexity, potential for channel clogging. |
Exploration of Deuterium Isotope Effects in Advanced Chemical Biology Probes
The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises from the difference in zero-point vibrational energies between a C-H and a C-D bond. researchgate.net Chemical biologists are increasingly exploiting the KIE to develop advanced molecular probes to study enzyme mechanisms and biological pathways.
(R)-3-Amino-2-methylpropanoic Acid-d3 can serve as a valuable tool in this context. By strategically placing deuterium at a position involved in a rate-determining enzymatic step, researchers can probe the transition state of the reaction. acs.org A significant KIE (a change in reaction rate upon deuterium substitution) provides strong evidence for the involvement of that specific C-H bond in the catalytic mechanism. acs.org Furthermore, deuterated amino acids are used to improve the resolution of protein NMR spectra, aiding in the structural determination of proteins and protein-ligand complexes. nih.gov The incorporation of (R)-3-Amino-2-methylpropanoic Acid-d3 into peptides or proteins can provide unique structural insights.
Role in Understanding Fundamental Stereochemical Principles and Their Applications
The stereochemistry of a molecule is crucial for its biological activity. Enzymes, being chiral catalysts, exhibit a high degree of stereospecificity in their reactions. Deuterium-labeled chiral molecules, such as (R)-3-Amino-2-methylpropanoic Acid-d3, are invaluable tools for elucidating the stereochemical course of enzymatic reactions. creative-proteomics.com
By using stereospecifically deuterated substrates, researchers can track the fate of individual atoms and determine whether a reaction proceeds with inversion or retention of configuration at a chiral center. This information is fundamental to understanding the catalytic mechanisms of enzymes. nih.gov The insights gained from such studies can then be applied to the rational design of enzyme inhibitors or the development of novel biocatalytic transformations for the synthesis of other valuable chiral compounds. researchgate.net
Q & A
Basic Questions
Q. How can researchers synthesize (R)-3-Amino-2-methylpropanoic Acid-d3 with high isotopic purity?
- Methodological Answer : The synthesis typically involves enantioselective routes using deuterated precursors. For example, deuterium incorporation at the methyl group can be achieved via catalytic deuteration of a prochiral alkene intermediate using D2O or deuterated reagents. Protecting groups (e.g., Boc or Fmoc) are employed to preserve stereochemistry during synthesis. Isotopic purity (>98 atom% D) should be verified via mass spectrometry (MS) and <sup>2</sup>H NMR to confirm deuterium placement .
Q. What analytical techniques are critical for confirming the structure and isotopic purity of (R)-3-Amino-2-methylpropanoic Acid-d3?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H NMR identifies non-deuterated impurities, while <sup>13</sup>C and <sup>2</sup>H NMR validate deuterium incorporation.
- Mass Spectrometry : High-resolution MS (HRMS) detects isotopic distribution and quantifies deuterium enrichment.
- Chiral HPLC : Ensures enantiomeric purity by comparing retention times with non-deuterated standards.
Cross-validation with elemental analysis further confirms composition .
Q. What are the recommended handling and storage protocols for deuterated amino acids like (R)-3-Amino-2-methylpropanoic Acid-d3?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent deuteration loss or exchange. Use moisture-free solvents (e.g., deuterated DMSO or DMF) in reactions. Personal protective equipment (PPE) and fume hoods are mandatory due to potential volatility of deuterated byproducts .
Advanced Research Questions
Q. How does deuteration at the methyl group influence the compound’s bioactivity compared to its non-deuterated analog?
- Methodological Answer : Deuteration alters kinetic isotope effects (KIEs), impacting enzyme-substrate binding or metabolic stability. For example, in enzyme inhibition assays, compare IC50 values of deuterated vs. non-deuterated forms using kinetic assays (e.g., fluorescence polarization). Computational modeling (MD simulations) can predict deuterium-induced conformational changes in target proteins .
Q. How can researchers resolve contradictions in reaction yields when using different synthetic routes for (R)-3-Amino-2-methylpropanoic Acid-d3?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify critical yield factors.
- Isotopic Exchange Studies : Track deuterium retention under varying conditions using <sup>2</sup>H NMR.
- Orthogonal Validation : Compare synthetic intermediates with literature data (e.g., CAS RN cross-referencing) to isolate procedural discrepancies .
Q. What strategies optimize the use of (R)-3-Amino-2-methylpropanoic Acid-d3 as a stable isotope tracer in metabolic studies?
- Methodological Answer :
- Cell Culture : Use deuterium-free media to minimize background interference.
- LC-MS/MS Tracking : Quantify deuterium-labeled metabolites via multiple reaction monitoring (MRM).
- Kinetic Profiling : Model metabolic flux using time-resolved isotope incorporation rates. Ensure compliance with ethical guidelines for in vitro studies .
Q. How do salt forms (e.g., hydrochloride) affect the solubility and stability of (R)-3-Amino-2-methylpropanoic Acid-d3 in biological assays?
- Methodological Answer : Salt formation (e.g., dihydrochloride) enhances aqueous solubility for cell-based assays. Characterize salt stability via:
- pH Solubility Profiling : Measure solubility across physiological pH (4–8).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hygroscopicity.
Compare bioactivity of free acid vs. salt forms in dose-response assays .
Key Notes
- Compliance : Adhere to in vitro research guidelines; deuterated compounds are not FDA-approved for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
